molecular formula C22H19N3O5S B2510320 N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 923186-39-4

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

カタログ番号: B2510320
CAS番号: 923186-39-4
分子量: 437.47
InChIキー: QCDOKOZQZGRGOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic acetamide derivative featuring a benzodioxole moiety linked via a methyl group to a sulfur-containing acetamide chain. The core structure includes a benzofuropyrimidinone scaffold substituted with an ethyl group at position 3 and a sulfanyl group at position 2.

Key structural attributes:

  • Benzofuropyrimidinone core: Combines fused furan and pyrimidine rings, a motif seen in compounds with anticancer and anti-inflammatory properties.
  • Sulfanyl acetamide chain: Introduces polarity and hydrogen-bonding capacity, critical for solubility and target engagement.

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-2-25-21(27)20-19(14-5-3-4-6-15(14)30-20)24-22(25)31-11-18(26)23-10-13-7-8-16-17(9-13)29-12-28-16/h3-9H,2,10-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDOKOZQZGRGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzodioxole moiety : Known for its diverse biological activities.
  • Benzofuro[3,2-d]pyrimidine core : Implicated in various pharmacological effects.
  • Sulfanyl group : Often enhances biological activity through interaction with biological targets.

Synthesis

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves several steps:

  • Formation of the benzodioxole derivative .
  • Introduction of the benzofuro[3,2-d]pyrimidine scaffold through cyclization reactions.
  • Final acetamide formation via acylation reactions.

This multi-step synthesis allows for the incorporation of various functional groups that may enhance biological activity.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities. Below is a summary of the potential biological effects observed in studies involving this compound or its analogs:

Biological ActivityMechanism of Action
AntimicrobialInhibition of cell wall synthesis and disruption of membrane integrity.
AnticancerInduction of apoptosis in cancer cells through modulation of signaling pathways.
AntifungalDisruption of fungal cell membranes and inhibition of ergosterol biosynthesis.
Anti-inflammatoryInhibition of pro-inflammatory cytokines and modulation of immune responses.

1. Antimicrobial Activity

A study conducted by researchers demonstrated that related compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membrane integrity and inhibition of essential metabolic processes.

2. Anticancer Properties

In vitro studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2-(sulfanyl)acetamides can induce apoptosis in different cancer cell lines. The compound activates caspase pathways leading to programmed cell death, as evidenced by increased levels of cleaved caspases in treated cells.

3. Antifungal Effects

Preliminary antifungal assays revealed that this compound exhibits activity against Candida species. The mode of action appears to involve interference with ergosterol biosynthesis, crucial for maintaining fungal cell membrane integrity.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and orientation of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide with various biological targets. These studies suggest a favorable interaction with enzymes involved in metabolic pathways relevant to its observed biological activities.

科学的研究の応用

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C18H17N3O7S
  • Molecular Weight : 419.4 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

This structure features a benzodioxole moiety linked to a benzofuro-pyrimidine derivative, which contributes to its potential biological activities.

Anticancer Applications

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives with similar structures showed selective cytotoxicity against human breast cancer cells, with an IC50 value indicating potent anticancer properties. This suggests potential for development as a chemotherapeutic agent.

Antioxidant Properties

The compound has been shown to possess antioxidant activity:

  • Mechanism : It scavenges free radicals and reduces oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with cancer and degenerative diseases.

Enzyme Inhibition

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide may also inhibit specific enzymes:

  • Example : Similar compounds have demonstrated inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. This suggests potential applications in treating metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerCytotoxicity against various cancer cell lines; potential for drug development
AntioxidantScavenging free radicals; reduces oxidative stress
Enzyme InhibitionInhibition of DPP-IV; potential for diabetes treatment

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several derivatives, differing primarily in substituents and fused heterocyclic systems. Below is a comparative analysis based on evidence:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Evidence ID
Target Compound Benzofuro[3,2-d]pyrimidinone 3-Ethyl, 4-oxo, benzodioxol-5-ylmethyl C₂₂H₁₉N₃O₅S 437.47 g/mol -
N-(1,3-Benzodioxol-5-yl)-2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[2,3-d]pyrimidinone 3-(Furan-2-ylmethyl), 5,6-dimethyl C₂₃H₂₀N₄O₅S₂ 504.61 g/mol
N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxohexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Hexahydrobenzothieno[2,3-d]pyrimidinone 3-(4-Ethoxyphenyl), saturated bicyclic core C₂₇H₂₅N₃O₅S₂ 559.69 g/mol
N-(1,3-Benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxopyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-(4-Methoxyphenyl), indole fusion C₂₅H₂₀N₄O₅S 504.52 g/mol
N-(1,3-Benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[3,2-d]pyrimidinone 3-Propyl, unsaturated thiophene ring C₁₈H₁₇N₃O₄S₂ 403.47 g/mol

Key Differences and Implications

Heterocyclic Core Variations
  • This may improve binding selectivity for aromatic-rich enzyme active sites.
  • Pyrimidoindole () : Indole fusion introduces a planar, conjugated system, likely enhancing DNA intercalation or topoisomerase inhibition, as seen in related anticancer agents .
Substituent Effects
  • Ethyl vs. Propyl (Target vs. ) : The ethyl group in the target compound reduces steric bulk compared to the propyl substituent in , possibly improving membrane permeability.
  • Aryl Substituents () : Ethoxy- and methoxyphenyl groups () enhance lipophilicity and may prolong half-life but could increase CYP450-mediated metabolism risks.
Pharmacological Predictions
  • Anticancer Activity : Pyrimidoindole analogs () exhibit kinase inhibitory effects, implying the target compound may share similar mechanisms due to structural overlap.

Q & A

What are the critical steps and reagents for synthesizing this compound?

Answer:
The synthesis typically involves three key stages:

Core Formation : Construction of the benzofuro[3,2-d]pyrimidin-4-one core via cyclization of substituted benzofuran precursors under acidic or basic conditions.

Sulfanylation : Introduction of the sulfanyl group at the C2 position using thiolating agents (e.g., thiourea or NaSH) in polar aprotic solvents like DMF .

Amide Coupling : Reaction of the sulfanyl intermediate with N-(1,3-benzodioxol-5-ylmethyl)acetamide using coupling agents (e.g., EDC/HOBt) in the presence of a base (e.g., triethylamine) .
Key Reagents : Halogenating agents (e.g., POCl₃), thiourea, and acetic anhydride. Reaction progress is monitored via TLC or HPLC .

Which spectroscopic and chromatographic methods are essential for characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of sulfanylation and amide bond formation. Aromatic protons in the benzodioxole moiety typically appear at δ 6.7–7.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~525.12 g/mol) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
  • FT-IR : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .

How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Design of Experiments (DoE) : Systematic variation of temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst (e.g., NaH vs. K₂CO₃) to identify optimal parameters .
  • Computational Modeling : Use density functional theory (DFT) to predict transition-state energetics for sulfanylation, guiding solvent selection (e.g., DMF’s high polarity stabilizes intermediates) .
  • In-line Analytics : Real-time HPLC monitoring reduces side-product formation .

How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity of analogs (e.g., substitution at the 3-ethyl or benzodioxole positions) to identify critical functional groups .
  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and controls to minimize variability .
  • Meta-analysis : Cross-reference PubChem data (e.g., IC₅₀ values) with in-house results to identify outliers due to impurities or solvent effects .

What computational strategies predict target interactions and metabolic stability?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with kinase domains (e.g., EGFR or CDK2). The sulfanyl group may form hydrogen bonds with catalytic lysine residues .
  • ADMET Prediction : SwissADME or ADMETLab to estimate solubility (LogP ~3.2) and cytochrome P450 metabolism. The benzodioxole moiety may enhance metabolic stability via steric hindrance .
  • MD Simulations : Assess binding mode stability over 100-ns trajectories .

How can solubility limitations in biological assays be addressed?

Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Derivatization : Introduce phosphate or acetyl groups at the acetamide nitrogen to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) for sustained release in in vivo models .

What protocols ensure compound stability during biological testing?

Answer:

  • Storage Conditions : Lyophilized powder at –80°C under argon. Avoid repeated freeze-thaw cycles in DMSO stock solutions .
  • Stability Assays : Incubate in PBS (pH 7.4) and rat liver microsomes. Monitor degradation via LC-MS; half-life >6 hours indicates suitability for in vivo studies .

How is regioselectivity controlled during sulfanylation?

Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-oxo) direct sulfanylation to the C2 position via resonance stabilization of the transition state .
  • Steric Hindrance : Bulky substituents (e.g., 3-ethyl) prevent undesired reactions at adjacent positions. Confirm regiochemistry via NOESY (nuclear Overhauser effect) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。